(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
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Overview
Description
“®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid” is a compound that is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) group . The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound are centered around the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group . This process involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, yield, molecular weight, and Rf value can be determined . Additionally, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .
Scientific Research Applications
Biological Activities and Pharmacological Effects
Hydroxycinnamic acids and their derivatives, including compounds structurally related to (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid, have been recognized for their significant biological activities. These compounds exhibit a wide range of pharmacological effects, such as antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties. For instance, chlorogenic acid, a phenolic compound, has been studied for its antioxidant activity, hepatoprotective, cardioprotective, and anti-inflammatory effects, suggesting its potential in treating various disorders including cardiovascular diseases and diabetes (Naveed et al., 2018). Similarly, cinnamic acid derivatives have been explored for their anticancer properties, indicating the importance of such compounds in medicinal research (De et al., 2011).
Environmental and Catalytic Applications
Carboxylic acids and related compounds play a crucial role in environmental science and catalysis. For example, studies on biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the environmental significance of tert-butyl compounds in bioremediation efforts (Thornton et al., 2020). Furthermore, catalytic non-enzymatic kinetic resolution and other synthetic applications demonstrate the utility of such compounds in organic synthesis, offering efficient methods for producing chiral compounds and enhancing reaction selectivities (Pellissier, 2011).
Potential Applications in Food Industry and Material Science
Compounds structurally related to this compound have found applications in the food industry as natural preservatives and antioxidants due to their ability to inhibit lipid peroxidation and bacterial growth. Additionally, their potential in material science, especially in the development of biodegradable polymers and other environmentally friendly materials, has been a subject of recent research (Marchev et al., 2021).
Mechanism of Action
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .
Properties
IUPAC Name |
(2R)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQIBYYDHXJJR-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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